N-[2-(5-{[(4-methoxyphenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a benzodiazole moiety, which is further connected to a methoxyphenoxy group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multi-step organic reactions The process begins with the preparation of the benzodiazole intermediate, which is then coupled with the methoxyphenoxyacetyl chloride under basic conditions to form the amide bond
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the amide bond produces an amine.
Scientific Research Applications
N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in its overall structure and properties.
Dichloroaniline: Contains an aniline ring with chlorine substitutions, used in dye and herbicide production.
N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-BROMOPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE: Another complex organic compound with a benzothiazole core.
Uniqueness
N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C26H26N4O4 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[2-[5-[[2-(4-methoxyphenoxy)acetyl]amino]-1-methylbenzimidazol-2-yl]ethyl]benzamide |
InChI |
InChI=1S/C26H26N4O4/c1-30-23-13-8-19(28-25(31)17-34-21-11-9-20(33-2)10-12-21)16-22(23)29-24(30)14-15-27-26(32)18-6-4-3-5-7-18/h3-13,16H,14-15,17H2,1-2H3,(H,27,32)(H,28,31) |
InChI Key |
CGYKEHYTEDNHDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N=C1CCNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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